2-methyl-N-(8-propoxyquinolin-5-yl)propanamide
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Overview
Description
2-methyl-N-(8-propoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a quinoline ring substituted with a propoxy group at the 8th position and a propanamide group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(8-propoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the quinoline derivative is reacted with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Propanamide Group: The final step involves the reaction of the quinoline derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(8-propoxyquinolin-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(8-propoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the propoxy and propanamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(8-ethoxyquinolin-5-yl)propanamide
- 2-methyl-N-(8-butoxyquinolin-5-yl)propanamide
- 2-methyl-N-(8-methoxyquinolin-5-yl)propanamide
Uniqueness
2-methyl-N-(8-propoxyquinolin-5-yl)propanamide is unique due to the specific combination of the propoxy group and the quinoline ring, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-methyl-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-20-14-8-7-13(18-16(19)11(2)3)12-6-5-9-17-15(12)14/h5-9,11H,4,10H2,1-3H3,(H,18,19) |
InChI Key |
FUUDZEXROKESAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)C)C=CC=N2 |
Origin of Product |
United States |
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